molecular formula C15H21NO B2569445 N-Benzyl-4-prop-2-enyloxan-4-amine CAS No. 1845697-60-0

N-Benzyl-4-prop-2-enyloxan-4-amine

Cat. No.: B2569445
CAS No.: 1845697-60-0
M. Wt: 231.339
InChI Key: WCIRTUMKYIPIIU-UHFFFAOYSA-N
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Description

N-Benzyl-4-prop-2-enyloxan-4-amine is a versatile organic compound with the molecular formula C15H21NO and a molecular weight of 231.3 g/mol . This compound features a benzyl group attached to an oxan-4-amine structure with a prop-2-enyl substituent. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-prop-2-enyloxan-4-amine typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. One common method is the ring-opening reaction of an oxirane with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-prop-2-enyloxan-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-prop-2-enyloxan-4-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-4-prop-2-enyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-prop-2-enyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-4-prop-2-enyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIRTUMKYIPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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